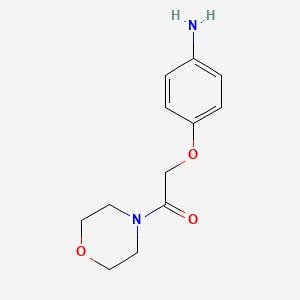

2-(4-Aminophenoxy)-1-morpholinoethanone

Description

Contextualization within Contemporary Medicinal Chemistry and Drug Discovery Paradigms

In modern drug discovery, the strategy of combining known pharmacophores to create novel molecules with potentially enhanced or new biological activities is a common practice. The structure of 2-(4-Aminophenoxy)-1-morpholinoethanone fits perfectly within this paradigm. The aminophenoxy group is a key feature in many biologically active compounds, while the morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. ijper.org

Overview of the Phenoxy-Morpholinoethanone Chemical Class and its Research Relevance

The broader class of phenoxy-morpholinoethanone derivatives is of interest due to the versatile nature of its components. The phenoxy group can participate in various interactions with biological targets, including hydrogen bonding and π-π stacking. nih.govnih.gov The morpholine moiety is often incorporated into drug candidates to enhance water solubility and metabolic stability, and it can also be a key part of the pharmacophore for specific receptor interactions. ijper.org Derivatives of this class have been explored for a range of activities, including their potential as anti-inflammatory, analgesic, and anticancer agents. researchgate.net

Rationale for Comprehensive Scientific Investigation of this compound

A comprehensive investigation of this compound would be warranted based on the established biological importance of its structural motifs. The primary amine on the phenoxy group offers a site for further chemical modification, allowing for the generation of a library of derivatives. These derivatives could then be screened against a wide array of biological targets to uncover potential therapeutic applications. The core structure suggests potential for interaction with kinases, G-protein coupled receptors, or other enzyme systems where the specific arrangement of the phenoxy and morpholine groups could lead to selective binding.

Current State of Research and Identification of Knowledge Gaps

As of this writing, there is a notable absence of dedicated research on this compound in the public domain. While numerous studies exist on various phenoxy and morpholine derivatives, this specific combination appears to be largely unexplored or at least not extensively published. The primary knowledge gap is, therefore, the complete absence of data regarding its synthesis, characterization, and biological activity. There are no available reports on its potential targets, mechanism of action, or its profile in any disease models. This lack of information presents a clear opportunity for original research in the field of medicinal chemistry.

Data Tables

Due to the lack of specific research on this compound, no experimental data is available to be presented in interactive data tables.

Detailed Research Findings

A thorough search of scientific literature did not yield any detailed research findings specifically for the compound this compound.

Properties

IUPAC Name |

2-(4-aminophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXAEWROXXXTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350655 | |

| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76870-09-2 | |

| Record name | 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76870-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Aminophenoxy 1 Morpholinoethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 2-(4-Aminophenoxy)-1-morpholinoethanone, one would expect to see distinct signals corresponding to the aromatic protons of the aminophenoxy group, the methylene (B1212753) protons of the morpholine (B109124) ring, and the methylene protons of the ethanone (B97240) bridge. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent oxygen, nitrogen, and carbonyl groups.

Carbon-13 (¹³C) NMR Spectroscopy detects the carbon atoms in a molecule. Since ¹³C has a low natural abundance, the spectrum is typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This technique is crucial for confirming the carbon skeleton of the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, the carbons of the morpholine ring, and the methylene carbon of the acetyl group.

Below is a table of predicted chemical shifts for the ¹H and ¹³C NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carbonyl (C=O) | - | - | ~168 |

| O-CH₂ (ethanone) | ~4.7 | Singlet (s) | ~68 |

| Aromatic C-O | - | - | ~152 |

| Aromatic C-NH₂ | - | - | ~142 |

| Aromatic CH (ortho to O) | ~6.8 | Doublet (d) | ~116 |

| Aromatic CH (ortho to NH₂) | ~6.6 | Doublet (d) | ~115 |

| Morpholine N-CH₂ (adjacent to C=O) | ~3.6 | Triplet (t) | ~46 |

| Morpholine N-CH₂ | ~3.5 | Triplet (t) | ~42 |

| Morpholine O-CH₂ | ~3.7 | Multiplet (m) | ~67 |

Two-Dimensional (2D) NMR Techniques (COSY, NOESY) for Elucidating Connectivity and Spatial Relationships

To confirm the assignments made in 1D NMR and to gain deeper structural insights, two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.gov A COSY spectrum plots a ¹H NMR spectrum on both axes, and cross-peaks appear between the signals of coupled protons. For this compound, COSY would be expected to show correlations between the adjacent methylene protons within the morpholine ring. spectrabase.com It would also confirm the coupling between the ortho and meta protons on the aminophenoxy ring.

Nuclear Overhauser Effect SpectroscopY (NOESY) is another 2D technique that identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This is particularly useful for determining stereochemistry and conformation. spectrabase.com For this molecule, NOESY could reveal spatial proximity between the protons of the O-CH₂ group and the adjacent protons on the morpholine ring, helping to define the molecule's preferred conformation in solution.

Predicted 2D NMR Correlations

| Technique | Expected Key Correlation 1 | Expected Key Correlation 2 | Information Gained |

|---|---|---|---|

| COSY | Aromatic protons H-a ↔ H-b | Morpholine protons H-c ↔ H-d | Confirms through-bond proton connectivity on the aromatic and morpholine rings. |

| NOESY | O-CH₂ protons ↔ Morpholine ring protons | O-CH₂ protons ↔ Aromatic ring protons | Elucidates through-space proximity and preferred molecular conformation. |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would reveal the planarity of the phenyl ring and the chair conformation typical of the morpholine ring. Key structural parameters such as the bond lengths of the carbonyl group (C=O), the ether linkage (C-O-C), and the amide bond (C-N), as well as the torsion angles defining the orientation of the different parts of the molecule relative to each other, would be precisely measured. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine (NH₂) group and the carbonyl oxygen, which dictate the crystal packing.

Theoretical X-ray Crystallographic Data Table

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Measured in Å and degrees. |

| Bond Lengths | The distance between bonded atoms. | e.g., C=O (~1.23 Å), C-N (~1.35 Å) |

| Bond Angles | The angle between three connected atoms. | e.g., O=C-N (~120°) |

| Torsion Angles | The dihedral angle between four connected atoms. | Defines the 3D conformation. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the purity and elemental composition of the synthesized compound. For this compound, with the molecular formula C₁₂H₁₆N₂O₂, the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N).

Elemental Analysis Data for C₁₂H₁₆N₂O₂

| Element | Molecular Weight | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.01 | 60.99 | Expected to be within ±0.4% of theoretical |

| Hydrogen (H) | 1.01 | 6.82 | Expected to be within ±0.4% of theoretical |

| Nitrogen (N) | 14.01 | 11.86 | Expected to be within ±0.4% of theoretical |

| Oxygen (O) | 16.00 | 20.32 | (Typically calculated by difference) |

| Total | 236.27 | 100.00 | |

Computational and Theoretical Investigations of 2 4 Aminophenoxy 1 Morpholinoethanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the electronic distribution and molecular geometry can be obtained.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Table 1: Selected Optimized Geometrical Parameters for Ethyl-2-(4-aminophenoxy)acetate (Analogue) Data sourced from a study on a closely related precursor compound. nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-O1 | 1.365 |

| C4-N1 | 1.395 |

| O1-C7 | 1.432 |

| C7-C8 | 1.513 |

| C8-O2 | 1.209 |

| C8-O3 | 1.334 |

| C1-O1-C7 | 118.2 |

| O1-C7-C8 | 108.9 |

| O2-C8-O3 | 123.5 |

Note: The table above presents data for Ethyl-2-(4-aminophenoxy)acetate. The numbering of atoms may differ for 2-(4-Aminophenoxy)-1-morpholinoethanone.

Prediction of Spectroscopic Properties (e.g., UV/Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.govnih.govnih.govarkat-usa.org For the analogue Ethyl-2-(4-aminophenoxy)acetate, TD-DFT calculations have been performed to predict its UV/Vis spectrum. nih.gov

The experimental UV/Vis spectrum of this precursor showed two absorption bands at 299 nm and 234 nm. nih.gov TD-DFT calculations were able to reproduce these experimental findings with good accuracy, predicting bands at 286 nm (with an oscillator strength, f = 0.068) and 226 nm (f = 0.294). nih.gov The transition at 286 nm was assigned to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, accounting for 95% of the excitation. nih.gov The band at 226 nm was attributed to the HOMO to LUMO+2 transition (86%). nih.gov This close agreement between the calculated and experimental spectra underscores the reliability of TD-DFT in predicting the electronic transitions of this class of compounds. It is expected that this compound would exhibit a similar UV/Vis absorption profile, with potential shifts in the absorption maxima due to the electronic effects of the morpholino group.

Table 2: Predicted vs. Experimental UV/Vis Absorption for Ethyl-2-(4-aminophenoxy)acetate (Analogue) Data sourced from a study on a closely related precursor compound. nih.gov

| Method | λmax 1 (nm) | λmax 2 (nm) |

| Experimental | 299 | 234 |

| TD-DFT | 286 | 226 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a large molecule, such as a protein or nucleic acid (receptor). These methods are crucial in drug discovery and design. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

While no specific molecular docking studies for this compound have been reported, the general methodology can be described. The process would involve selecting a biological target of interest, for instance, an enzyme or a receptor implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from the Protein Data Bank (PDB), would be prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

The 3D structure of this compound would be generated and optimized for its geometry and charge distribution. Docking software, such as AutoDock or Molegro Virtual Docker, would then be used to systematically explore the possible orientations and conformations of the compound within the receptor's binding pocket. nih.gov The software calculates a docking score, which is an estimation of the binding affinity, for each generated pose. nih.govnih.gov Lower docking scores generally indicate a more favorable binding interaction. The results would provide insights into the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Conformational Analysis of the Compound in Receptor Binding Pockets

The conformation of a ligand when bound to its receptor is often different from its lowest energy conformation in solution. Conformational analysis within the binding pocket is a critical aspect of understanding the molecular recognition process. nih.gov During molecular docking simulations, various conformations of this compound would be sampled. The results would reveal which torsional angles are favored upon binding and how the molecule adapts its shape to fit the contours of the active site.

Further analysis using molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand's behavior in the binding pocket over time. MD simulations can help to assess the stability of the predicted binding mode and the flexibility of the ligand and receptor. nih.gov This can reveal important information about the conformational changes that may occur upon binding and the role of specific functional groups in maintaining the bioactive conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state, or crystal lattice, is governed by a network of intermolecular interactions. Understanding these interactions is important for predicting the physical properties of a compound.

The crystal structure of the analogue, Ethyl-2-(4-aminophenoxy)acetate, reveals significant intermolecular interactions that contribute to its packing. nih.gov The primary interactions are N-H···O hydrogen bonds. nih.gov Specifically, the amine group of one molecule forms hydrogen bonds with the carbonyl oxygen of a neighboring molecule. nih.gov The donor-acceptor distances for these interactions were found to be 3.1130(14) Å and 3.1706(16) Å. nih.gov

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, showed that H···H, H···C, and O···H interactions are the most significant contributors to the molecular packing of Ethyl-2-(4-aminophenoxy)acetate. nih.gov Given the presence of the amine and the carbonyl group in the morpholino moiety of this compound, it is highly probable that similar N-H···O hydrogen bonding patterns would be observed in its crystal structure, playing a crucial role in its solid-state assembly. The morpholine (B109124) ring itself could also participate in weaker C-H···O interactions.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. epa.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, a detailed picture of the non-covalent interactions can be obtained. nih.gov

For a molecule like this compound, several types of intermolecular contacts would be expected to play a crucial role in its crystal packing. These include hydrogen bonds involving the amine group (N-H···O) and the carbonyl oxygen (C=O···H), as well as weaker H···H, C···H, and O···H contacts.

To illustrate the likely distribution of these interactions, we can consider the findings from a study on ethyl-2-(4-aminophenoxy)acetate, a close structural analog. mdpi.com In this related compound, the molecular packing was significantly influenced by H···H, O···H, and C···H interactions. mdpi.com Similarly, studies on various morpholine derivatives consistently highlight the importance of H···H and O···H contacts in their crystal structures. For instance, in one morpholine-containing compound, H···H interactions accounted for 71.8% of the total Hirshfeld surface area, with O···H/H···O contacts contributing 27.1%. nih.gov Another study on a different morpholine derivative found contributions of 79.0% for H···H, 16.8% for O···H, and 4.2% for N···H interactions. mdpi.com

Based on these analogous systems, a hypothetical breakdown of the intermolecular contacts for this compound can be proposed. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts for this compound based on Analogous Compounds

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | ~70-80 |

| O···H / H···O | ~15-25 |

| N···H / H···N | ~2-5 |

| C···H / H···C | ~1-3 |

This table represents an educated prediction based on data from structurally related compounds and is intended for illustrative purposes. The actual values for this compound would need to be determined experimentally or through specific calculations.

The red spots on a d_norm map would indicate the presence of strong hydrogen-bonding interactions, which are critical for stabilizing the crystal structure. mdpi.com The analysis of different morpholine derivatives confirms that the morpholine ring often participates in such interactions, which would likely be the case for the title compound as well. nih.govmdpi.com

Molecular Dynamics Simulations to Understand Dynamic Behavior

For this compound, MD simulations could elucidate several key aspects. For example, the simulation could reveal the rotational freedom around the ether linkage and the amide bond, identifying the most stable conformations of the molecule. It could also show the flexibility of the morpholine ring, which typically adopts a chair conformation. nih.gov

In the context of drug design, as suggested by studies on related 2-phenoxyacetamide (B1293517) derivatives, MD simulations are crucial for confirming the stability of a ligand when interacting with a biological target, such as a protein's active site. nih.gov While initial docking studies can predict binding modes, MD simulations provide a more realistic picture by accounting for the dynamic nature of both the ligand and the protein. nih.govresearchgate.net

A typical MD simulation protocol for a compound like this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific duration (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory could include calculating the root-mean-square deviation (RMSD) to assess conformational stability and analyzing hydrogen bond lifetimes to understand the strength and persistence of these key interactions. Although specific MD simulation data for this compound is not available, the principles derived from in-silico studies of 2-phenoxyacetamide and other amino-ether compounds underscore the importance of this technique in understanding molecular behavior at a dynamic level. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Aminophenoxy 1 Morpholinoethanone and Its Analogues

Impact of Substitutions on the 4-Aminophenoxy Moiety on Biological Activity

The 4-aminophenoxy moiety often serves as a central scaffold in FXa inhibitors, occupying a key position within the enzyme's active site. Modifications to this part of the molecule can significantly influence binding affinity and selectivity.

Research on anthranilamide-based Factor Xa inhibitors, which share features with the aminophenoxy scaffold, has shown that substitutions on the P1 phenyl ring are critical for activity. Studies indicate that substitution at the para position of this phenyl ring results in the most potent activity. The nature of the substituent is also a determining factor, with a clear trend in inhibitory activity observed. For instance, a comparison of different substituents at the para position revealed that a chlorine atom confers the highest activity, followed by a methoxy (B1213986) group, and then a fluorine atom. nih.gov This suggests that both electronic effects and the size of the substituent are important for optimal interaction with the S1 pocket of the FXa enzyme. nih.gov

The introduction of a halogen into an aromatic ring that binds within the enzyme's pockets can be beneficial for stacking interactions. nih.gov For example, the interaction between the chlorine substituent of the chlorothiophene moiety in Rivaroxaban with the aromatic ring of Tyr228 at the bottom of the S1 pocket is a key binding feature. acs.org This interaction obviates the need for highly basic groups, which can negatively impact oral bioavailability. acs.org

Table 1: Impact of Para-Substitution on the P1 Phenyl Ring of Anthranilamide-based FXa Inhibitors

This table illustrates the relative inhibitory activity based on different substituents. Specific IC50 values for a direct comparison on a single scaffold were not available in the provided search results, but the rank order of activity has been established.

| Rank of Activity | Substituent at para-position |

|---|---|

| 1 (Most Active) | Chlorine |

| 2 | Methoxy |

| 3 | Fluorine |

Data derived from research on anthranilate derivatives. nih.gov

Modifications to the Ethanone (B97240) Linker and their Influence on Bioactivity

In studies on the automated design of ligands with specific biological profiles, it was observed that compounds featuring an ethanone linker were generally less active than those with a more flexible ethyl linker. nih.govresearchgate.net This suggests that a degree of flexibility in the linker may be advantageous for achieving the optimal orientation of the key binding groups in the S1 and S4 pockets. The ethanone group introduces a carbonyl moiety, which can affect the molecule's polarity and hydrogen bonding capabilities, as well as its rotational freedom, compared to a simple alkyl chain.

In the development of other Factor Xa inhibitors, the linker between different recognition elements has been a key area for optimization. For example, in one series of pyrazole-based inhibitors, the nitrogen of a carboxamido linker was replaced with a methylene (B1212753) group, resulting in ketones with excellent potency and selectivity for FXa. researchgate.net This highlights that even subtle changes to the linker's composition can have a profound effect on bioactivity. researchgate.net

Correlation of Physicochemical Parameters (e.g., ionization constants, partition coefficients) with Observed Activity

The biological activity of FXa inhibitors is not solely dependent on their structural fit with the enzyme but is also heavily influenced by their physicochemical properties, such as the ionization constant (pKa) and the partition coefficient (LogP). e-bookshelf.dedrhazhan.com These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, including its oral bioavailability. researchgate.netnih.gov

The partition coefficient, LogP, is a measure of a compound's lipophilicity. nih.gov There is often a correlation between the in vitro anticoagulant activities of a series of potent FXa inhibitors and their lipophilicity. researchgate.net However, a balance must be struck; while higher lipophilicity can improve membrane permeability and absorption, it can also lead to increased binding to plasma proteins like human serum albumin, which can reduce the free concentration of the drug available to act on the target. researchgate.net A good correlation has been observed between anticoagulant activities, lipophilicity, and the extent of human serum albumin binding within series of potent FXa inhibitors. researchgate.net

The ionization constant, pKa, determines the degree to which a molecule is charged at a given pH. drhazhan.comnih.gov The charge state of a molecule significantly affects its solubility and ability to cross biological membranes. drhazhan.com For orally active drugs, which must pass through the gastrointestinal tract and be absorbed into the bloodstream, having the right balance of ionized and un-ionized forms is critical. Many successful oral drugs have LogP values between 2 and 5 and possess pKa values that ensure a suitable degree of ionization for both solubility in aqueous environments and partitioning into lipid membranes. nih.gov

In the development of anthranilamide-based FXa inhibitors, it was found that achieving a balance between in vitro binding potency and oral absorption could be accomplished by fine-tuning the physicochemical properties of the compounds. lookchem.com

Design Principles and Strategy for Rational Development of Potent and Selective Analogues

The rational design of potent and selective Factor Xa inhibitors based on the 2-(4-aminophenoxy)-1-morpholinoethanone scaffold is guided by a detailed understanding of the FXa active site. nih.gov The active site features two key binding pockets, S1 and S4, which are exploited by direct oral FXa inhibitors. nih.govnih.gov These inhibitors typically adopt an L-shaped conformation to bind to both sites simultaneously. nih.gov

Key Design Strategies:

Targeting the S1 Pocket: The S1 pocket is a deep, negatively charged groove that accommodates the P1 moiety of the inhibitor. nih.gov A key interaction involves the inhibitor making contact with Tyr228 at the bottom of the pocket. acs.org Unlike early inhibitors that used highly basic groups like amidines to interact with this pocket, modern design focuses on neutral, often halogenated aromatic rings (like the chlorothiophene in Rivaroxaban) to achieve high affinity while maintaining good oral bioavailability. nih.govacs.org

Targeting the S4 Pocket: The S4 pocket is a hydrophobic region formed by the aromatic residues Tyr99, Phe174, and Trp215. nih.govlookchem.com The P4 moiety of the inhibitor, often the morpholino or morpholinone ring, occupies this pocket. The design goal is to achieve strong hydrophobic and stacking interactions. The oxygen atom in a morpholinone ring can also form beneficial hydrogen bonds. nih.gov

Optimizing the Linker: The linker connecting the P1 and P4 groups must have the correct length and conformation to allow both moieties to bind optimally in their respective pockets. As noted, excessive rigidity, such as that from an ethanone linker, may be less favorable than a more flexible linker. nih.gov

Balancing Physicochemical Properties: A central part of the design strategy is to fine-tune the molecule's lipophilicity (LogP) and ionization (pKa) to achieve a good pharmacokinetic profile. This involves balancing the need for sufficient solubility for dissolution with adequate lipophilicity for membrane permeation, leading to high oral bioavailability. researchgate.netlookchem.com

Ensuring Selectivity: The inhibitor must be highly selective for Factor Xa over other related serine proteases, such as thrombin, to minimize off-target effects. acs.org High selectivity is often achieved by exploiting the specific structural differences between the active sites of these enzymes. acs.org

By systematically applying these principles, medicinal chemists can rationally develop analogues of this compound that exhibit high potency, selectivity, and favorable drug-like properties.

Advanced Research Directions and Future Perspectives for 2 4 Aminophenoxy 1 Morpholinoethanone

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of 2-(4-Aminophenoxy)-1-morpholinoethanone. These computational tools can rapidly screen vast virtual libraries of related structures to identify candidates with improved potency and selectivity. nih.gove3s-conferences.org By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish mathematical relationships between the molecular features of these compounds and their biological activities. nih.govpensoft.netmdpi.com This predictive modeling allows for the in silico identification of novel analogs with enhanced therapeutic profiles, significantly reducing the time and cost associated with traditional synthesis and screening methods. nih.govpensoft.netmdpi.com

Table 1: AI and Machine Learning Approaches for Compound Optimization

| Methodology | Application to this compound | Potential Outcome |

| Virtual Screening | Identification of novel analogs from large chemical databases. | Discovery of new derivatives with potentially higher efficacy. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. nih.govpensoft.netmdpi.com | Prioritization of synthetic efforts on the most promising candidates. |

| De Novo Design | Generation of entirely new molecular structures with desired properties. | Creation of innovative compounds with unique therapeutic mechanisms. |

Development of Advanced Analytical Methods for Compound Characterization in Complex Biological Systems

To fully understand the behavior of this compound within a biological system, the development of sophisticated analytical techniques is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of the compound and its metabolites in various biological matrices such as plasma and tissue. nih.govbioanalysis-zone.comanapharmbioanalytics.com The establishment of robust and validated bioanalytical methods is essential for accurate pharmacokinetic and pharmacodynamic studies. nih.govbioanalysis-zone.comanapharmbioanalytics.com These methods will enable researchers to gain a clear picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Advanced Analytical Methods for Bioanalysis

| Technique | Purpose | Key Advantage |

| LC-MS/MS | Quantification of parent compound and metabolites in biological fluids. nih.govbioanalysis-zone.comanapharmbioanalytics.com | High sensitivity and specificity, enabling detection at low concentrations. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites and degradation products. | Provides accurate mass measurements for structural elucidation. |

| Immunoassays | Potential for high-throughput screening of compound levels. | Can be adapted for rapid analysis in large sample sets. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the compound's mechanism of action. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to the compound, researchers can identify the specific cellular pathways and molecular targets that are modulated. This comprehensive dataset is invaluable for elucidating the compound's therapeutic effects and potential off-target activities. The use of morpholinos to modulate gene expression is a well-established technique that could be leveraged in these studies. nih.govwikipedia.org

Exploration of New Therapeutic Areas Based on Evolving Biological Insights

As our understanding of the biological activity of this compound and its derivatives deepens, new therapeutic applications may emerge. The morpholine (B109124) and phenoxy acetamide (B32628) moieties are present in a variety of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.org Initial research into the biological profile of this compound will guide its exploration in various disease models. The evolving insights from in vitro and in vivo studies will pave the way for investigating its efficacy in new and unanticipated therapeutic areas.

Collaborative Research Initiatives in Academic and Industrial Settings

The translation of a promising chemical compound from the laboratory to the clinic is a complex and resource-intensive process that can be significantly accelerated through collaboration. Partnerships between academic research institutions and pharmaceutical companies are vital for the development of this compound. Academia often drives the initial discovery and mechanistic studies, while industry provides the expertise in drug development, regulatory affairs, and commercialization. These synergistic collaborations can leverage the strengths of both sectors to expedite the research and development pipeline, ultimately bringing potentially life-saving therapies to patients more efficiently.

Q & A

Basic: What are the common synthetic routes for 2-(4-aminophenoxy)-1-morpholinoethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling 4-aminophenol with morpholinoethyl ketone derivatives. A high-yield approach (up to 96%) employs nucleophilic substitution or condensation reactions under reflux conditions. For example, in the synthesis of analogous morpholinoethanone derivatives, optimized conditions include:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility .

- Catalyst: Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions .

- Temperature: 80–100°C for 12–24 hours to ensure complete reaction .

Key parameters affecting yield are stoichiometry of reactants, catalyst loading, and reaction time. Elemental analysis (e.g., C, H, N) and IR spectroscopy (e.g., CO stretch at ~1713 cm⁻¹) are critical for verifying purity .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- IR Spectroscopy: Detect key functional groups (e.g., CO at 1713 cm⁻¹, NH at ~3238 cm⁻¹) .

- NMR: ¹H and ¹³C NMR to confirm structure (e.g., morpholine protons at δ 3.6–3.7 ppm, aromatic protons at δ 6.9–7.9 ppm) .

- LC-MS: Confirm molecular weight (e.g., m/z 303 [M+1]⁺ for similar derivatives) and fragmentation patterns .

- Elemental Analysis: Verify purity (e.g., %C, %N within 0.1% of theoretical values) .

For advanced validation, X-ray diffraction (XRD) can resolve crystallographic ambiguities .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from polymorphic forms or solvent residues. Strategies include:

- DSC/TGA: Assess thermal stability and identify solvent retention (e.g., endothermic peaks at 148°C for melting points) .

- Rietveld Refinement: Use software like EXPO to refine XRD data (e.g., Rp = 1.625, Rwp = 2.11) and resolve structural mismatches .

- Comparative NMR: Run spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) to detect conformational changes .

For example, discrepancies in CO stretch positions (IR) may indicate varying hydrogen bonding environments .

Advanced: What computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

- Molecular Docking: Predict binding affinities for biological targets (e.g., enzymes) using AutoDock or Schrödinger .

- DFT Calculations: Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) with Gaussian or ORCA .

- MD Simulations: Study stability in solvents (e.g., DMSO) over nanosecond timescales using GROMACS .

These methods help rationalize experimental outcomes, such as regioselectivity in substitution reactions .

Basic: How should researchers assess the compound’s stability under different storage and experimental conditions?

Methodological Answer:

- Storage: Store at –20°C in airtight containers to prevent hydrolysis/oxidation .

- Stability Assays: Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) under varying pH (4–10) and temperatures (4–40°C) .

- Light Sensitivity: Conduct UV-Vis spectroscopy to detect photodegradation products (e.g., shifts in λmax) .

Advanced: What strategies are effective for designing derivatives of this compound to enhance biological activity?

Methodological Answer:

- SAR Studies: Modify substituents on the aminophenoxy or morpholine groups. For example:

- Electron-Withdrawing Groups (e.g., –F, –Cl): Improve metabolic stability .

- Bulkier Substituents: Enhance target selectivity (e.g., 4-methylphenyl in similar compounds) .

- Click Chemistry: Introduce triazole moieties via azide-alkyne cycloaddition to diversify functional groups .

Biological screening (e.g., enzyme inhibition assays) and molecular docking guide iterative optimization .

Advanced: How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?

Methodological Answer:

- Crystal Engineering: Optimize crystallization solvents (e.g., ethanol/water mixtures) to improve crystal quality .

- Synchrotron Radiation: Use high-intensity X-rays to resolve weak diffraction patterns .

- Simulated Annealing (SA): Apply algorithms in EXPO to generate plausible structural models from incomplete data .

For example, SA successfully resolved a morpholinoethanone derivative’s structure despite initial poor data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.